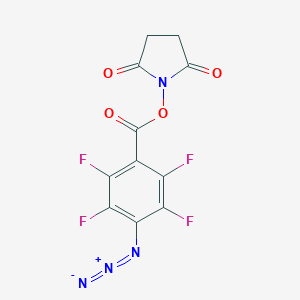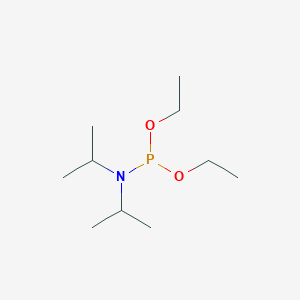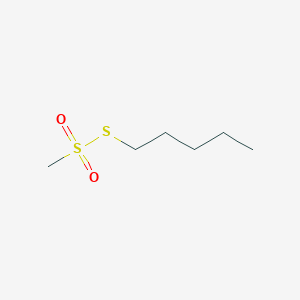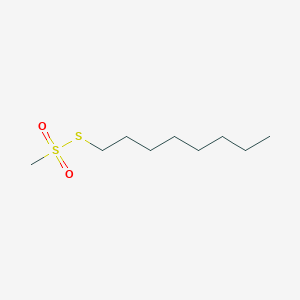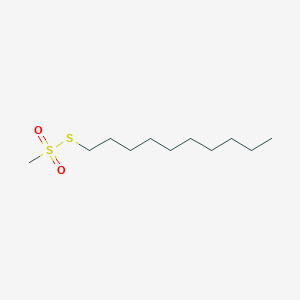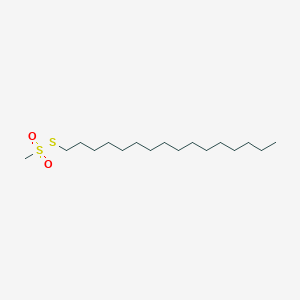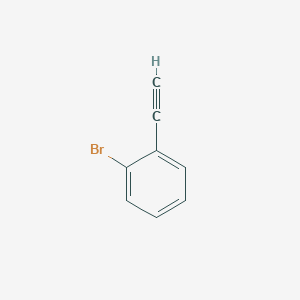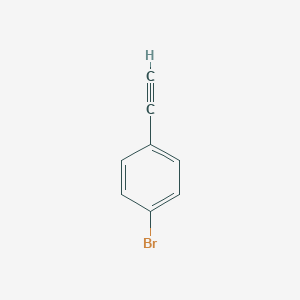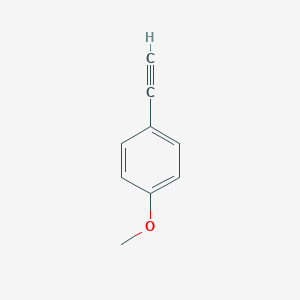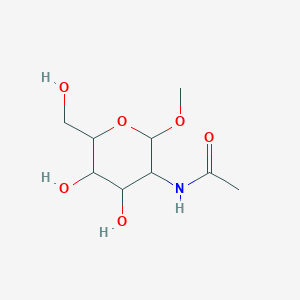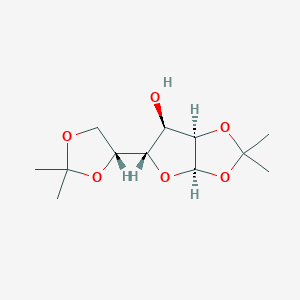
1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose
Overview
Description
Synthesis Analysis
The synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose typically involves isopropylidenation and selective hydrolyzation of alpha-D-glucose as the raw material. The process is characterized by simplicity and convenience, with the final product being characterized through methods such as 1H-NMR, IR, and TLC, achieving an overall yield of around 45% (L. Bin, 2005).
Molecular Structure Analysis
The molecular structure of derivatives of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose has been extensively studied, with findings reported on the crystal and molecular structure. These studies offer insights into the stereochemistry and conformational details essential for understanding the compound's chemical behavior (P. Cox et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose include its participation in C-stannylated carbohydrate derivatives and reactions under various conditions that lead to the formation of interesting organic structures. These reactions often involve selective cleavage, addition, or substitution, illustrating the compound's versatility in organic synthesis (Lynne A. Burnett et al., 1993).
Physical Properties Analysis
The physical properties of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose and its derivatives can be inferred from studies focusing on similar compounds. These include analyses of their crystal structure, which helps in understanding the compound's stability, solubility, and potential for forming various derivatives under different conditions (Iulia A Sacui et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose, are crucial for its application in synthesis. Detailed chemical property analyses often involve studying the compound's behavior in various chemical reactions, including its role as a precursor in the synthesis of more complex molecules. These studies provide valuable information for developing synthetic methodologies and understanding the underlying chemistry (Ken-Ichi Sato et al., 1980).
Scientific Research Applications
Synthesis of Fluorinated Sulphonic Esters
It is used for the synthesis of fluorinated sulphonic esters of sugars. These esters react with pyridine and have potential applications in various chemical reactions and processes (Hall & Miller, 1976).
Key Ingredient in Synthesis of Octosyl Acids
It serves as a key ingredient in the synthesis of octosyl acids A and B, which are important in the study and production of complex organic compounds (Anzai & Saita, 1977).
C-Stannylated Carbohydrate Derivatives
As a C-stannylated carbohydrate derivative, it has potential applications in nucleophilic assistance during bond formation, demonstrating its usefulness in more complex organic synthesis (Burnett et al., 1993).
Crystalline Adduct for Sugar Derivatives
This compound forms a crystalline adduct used to derive various sugar derivatives with two-carbon branches, highlighting its role in the development of new sugar-based molecules (Brimacombe & Mather, 1980).
Precursor for Nucleoside Analogs
It is used as a precursor for the creation of nucleoside analogs, which are significant in pharmaceutical research, particularly in the development of medications and therapeutic agents (Zsoldos-Mády & Zbiral, 1986).
Formation of Nitro-Allofuranose
In a specific reaction with trifluoroperacetic acid, it yields 3-nitro-allofuranose, a compound that can be useful in various chemical synthesis processes (Takamoto et al., 1973).
Production of Methyl Glycosides
It is involved in acetal migration during methanolysis, producing methyl glycosides of various sugars, which are important in the study of carbohydrates (Williams, 1970).
Synthesis Potential
Its synthesis has great potential due to the simple and convenient route, high yield, and easy availability of raw materials, making it a valuable compound in chemical research and industry applications (Bin, 2005).
Role in Gas Phase Reactions
It forms specific products when reacted with electrophiles derived from acetone in gas phase reactions, showcasing its reactivity and utility in analytical chemistry (Flechtner, Winnik, & Tevesz, 1996).
Acetonation and Oxidation
The acetonation of d-allose with this compound leads to the production of derivatives that can be further oxidized for various scientific applications (Ballard & Stacey, 1970).
Crystal Structure Analysis
Its derivatives have been synthesized, and their crystal structures determined, indicating its importance in structural chemistry (Cox et al., 1989).
Formation of Phosphinyl Derivatives
The reaction of its derivatives with dimethyl phosphite yields phosphinyl derivatives, illustrating its role in the synthesis of phosphorus-containing organic compounds (Evelyn et al., 1973).
Epimerization Kinetics
Studies on its epimerization kinetics provide insights into its chemical behavior and stability under different conditions, which is crucial for its application in synthetic processes (Sato et al., 1980).
Production of Octosyl Nucleosides
It can be used in the production of octosyl nucleosides, which are significant in the synthesis of complex nucleoside structures (Knapp et al., 2006).
Erythroid Differentiation Induction
Some derivatives exhibit activity as inducers of erythroid differentiation in human erythroleukemic cells, suggesting potential biomedical applications (Landi et al., 2009).
Influence on Conformational Properties
Its derivatives' intramolecular hydrogen bonding influences their conformational properties, which is important in understanding molecular structure and interactions (Fernández et al., 1996).
Establishment of Molecular Structure
The structure of its derivatives has been established through multistage conversions into known compounds, demonstrating its role in structural elucidation in chemistry (Foster, Hems, & Webber, 1967).
Synthesis of Lyxose Derivatives
It has been used in the synthesis of 2-O-methyl-L-lyxose, a component of everninomicins B and D, highlighting its role in the production of complex organic molecules (Brimacombe, Mofti, & Tucker, 1971).
Safety And Hazards
Future Directions
As a reagent used for chemical synthesis, 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose has potential applications in the development of new chemical compounds1. Its role in the protection of hydroxyl groups could make it valuable in the synthesis of complex organic molecules2.
properties
IUPAC Name |
(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-VVULQXIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose | |
CAS RN |
2595-05-3 | |
| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-allofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2595-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)

